

Investigating BIO-1211 (DS-1211) in Autoimmune Disease Models: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

BIO-1211, identified in scientific literature as DS-1211, is a potent, selective, and orally bioavailable small-molecule inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1][2] While current preclinical and clinical investigations of DS-1211 have primarily focused on its therapeutic potential in treating ectopic calcification disorders, such as pseudoxanthoma elasticum (PXE), the fundamental role of TNAP in modulating inflammatory processes suggests a rationale for its investigation in autoimmune disease models.[3][4] This technical guide provides a comprehensive overview of the existing data on DS-1211, including its mechanism of action, pharmacokinetic and pharmacodynamic profiles, and detailed experimental protocols from foundational studies. Furthermore, this document explores the theoretical linkage between TNAP and autoimmunity, offering a scientific basis for future research in this promising new therapeutic area.

Introduction to DS-1211 and its Mechanism of Action

DS-1211 is a novel small molecule that acts as an uncompetitive inhibitor of tissue-nonspecific alkaline phosphatase (TNAP).[1] TNAP is a key enzyme that hydrolyzes various substrates, including inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, and pyridoxal-5'-phosphate (PLP), the active form of vitamin B6.[5][6] By inhibiting TNAP, DS-1211 leads to an



increase in the levels of these substrates.[1][7] The primary therapeutic hypothesis for DS-1211 has been that increasing PPi levels can prevent or reduce pathological soft tissue calcification. [3]

The Role of TNAP in Inflammation and Autoimmunity

Recent research has uncovered a significant role for TNAP in the modulation of inflammation. [5][8] TNAP can dephosphorylate pro-inflammatory molecules such as lipopolysaccharides (LPS), thereby mitigating inflammatory responses.[9] The enzyme is also involved in purinergic signaling, contributing to the balance between pro-inflammatory ATP and anti-inflammatory adenosine.[10] Studies have indicated that TNAP deficiency can lead to inflammatory conditions.[5] Conversely, increased levels of alkaline phosphatase have been observed in patients with autoimmune diseases such as rheumatoid arthritis, suggesting a potential role for this enzyme in the pathophysiology of autoimmunity.[11][12] This emerging understanding of TNAP's role in inflammation provides a strong rationale for exploring the therapeutic potential of a TNAP inhibitor like DS-1211 in autoimmune disorders.

Quantitative Data on DS-1211

The following tables summarize the key quantitative data from preclinical and Phase I clinical studies of DS-1211.

Table 1: In Vitro Inhibitory Activity of DS-1211

Enzyme Target	IC50 (nM)	Species	Notes
Tissue-Nonspecific Alkaline Phosphatase (TNAP)	1.2	Human	Potent and selective inhibition.
Intestinal Alkaline Phosphatase (IAP)	>1000	Human	Demonstrates selectivity for TNAP.
Placental Alkaline Phosphatase (PLAP)	>1000	Human	Demonstrates selectivity for TNAP.

Data extracted from in vitro pharmacological profiling studies.[1]



Table 2: Pharmacokinetic Parameters of DS-1211 in Mice

(Single Oral Dose)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUCinf (ng·h/mL)	t1/2 (hr)
0.3	45.3	0.25	78.5	1.2
1.0	165	0.25	273	1.1
3.0	543	0.25	928	1.4

Data from in vivo studies in C57BL/6J mice.[2]

Table 3: Pharmacokinetic Parameters of DS-1211 in

Monkeys (Single Oral Dose)

Dose (mg/kg)	Cmax (ng/mL)	Tmax (hr)	AUClast (ng·h/mL)
0.03	12.8	1.0	44.4
0.1	46.2	1.0	179
0.3	158	2.0	660
1.0	509	2.0	2300

Data from in vivo studies in cynomolgus monkeys.[2]

Table 4: Pharmacodynamic Effects of DS-1211 in Mice

(Single Oral Dose)

Dose (mg/kg)	Maximum ALP Inhibition (%)	Time to Max Inhibition (hr)
1.0	~60%	1
10.0	~90%	1

Plasma ALP activity was measured post-dose.[2]



Table 5: Pharmacodynamic Effects of DS-1211 in

Monkeys (Single Oral Dose)

Dose (mg/kg)	Maximum ALP Inhibition (%)	Time to Max Inhibition (hr)
0.03	~40%	2
0.1	~60%	2
0.3	~80%	4
1.0	~95%	4

Plasma ALP activity was measured post-dose.[2]

Experimental ProtocolsIn Vitro TNAP Inhibition Assay

- Objective: To determine the inhibitory activity (IC50) of DS-1211 on human TNAP.
- Enzyme: Recombinant human TNAP.
- Substrate: p-Nitrophenyl phosphate (pNPP).
- Assay Buffer: 0.88 M Tris–HCl (pH 9.8), 1 M diethanolamine, 1 mM MgCl2, 0.02 mM ZnCl2.
 [2]
- Procedure:
 - Prepare serial dilutions of DS-1211 in DMSO.
 - Add the diluted DS-1211 and the TNAP enzyme solution to a 96-well plate.
 - Initiate the reaction by adding the pNPP substrate.
 - Incubate at room temperature.
 - Measure the absorbance at 405 nm to determine the rate of pNPP hydrolysis.



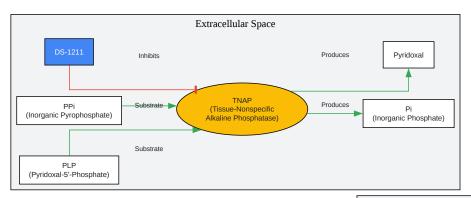
Calculate the percent inhibition at each DS-1211 concentration and determine the IC50 value using non-linear regression analysis.

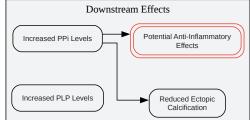
In Vivo Pharmacokinetic and Pharmacodynamic Studies in Mice

- Objective: To evaluate the pharmacokinetic profile and pharmacodynamic effects of orally administered DS-1211 in mice.
- Animals: Male C57BL/6J mice.[2]
- Drug Formulation: DS-1211 potassium salt reconstituted in 0.5% methylcellulose.[2]
- Procedure:
 - Administer a single oral dose of DS-1211 (0.3, 1.0, or 3.0 mg/kg) or vehicle to fasted mice.
 [2]
 - Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).
 - Prepare plasma from the collected blood.
 - Analyze plasma concentrations of DS-1211 using a validated LC/MS/MS method to determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2).[1]
 - Measure plasma ALP activity using an ALP inhibition assay.[1]
 - Measure plasma levels of PPi and PLP as pharmacodynamic biomarkers.[1]

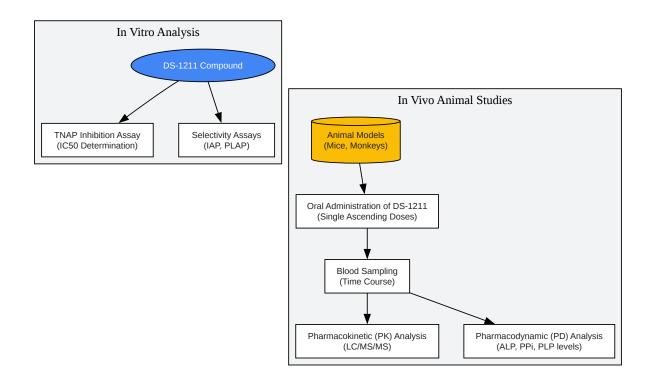
Mandatory Visualizations Signaling Pathway of DS-1211 Action











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